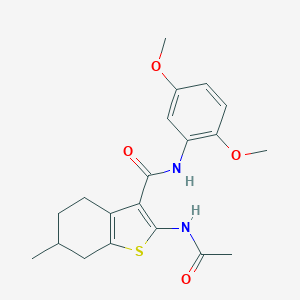![molecular formula C19H24N2O2S2 B289435 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. In recent years, TAK-659 has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various B-cell malignancies.
作用機序
6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by irreversibly binding to the cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK is a critical component in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide effectively blocks B-cell receptor signaling, leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have immunomodulatory effects. 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the production of cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activation of T-cells, which may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown efficacy in preclinical models of B-cell malignancies, suggesting its potential as a therapeutic agent. However, one limitation of 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its irreversible binding to BTK, which may limit its use in certain clinical settings.
将来の方向性
There are several potential future directions for the development of 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the combination of 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other targeted therapies, such as venetoclax and lenalidomide, to enhance its anti-tumor effects. Additionally, there is interest in the development of 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a treatment for autoimmune diseases, given its immunomodulatory effects. Finally, there is ongoing research to further understand the mechanism of action of 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its potential role in the treatment of B-cell malignancies.
合成法
The synthesis of 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a series of chemical reactions, starting with the condensation of 2-aminothiophenol and 4-tert-butyl-2-nitrobenzoic acid. The resulting product is then reduced to yield 4-tert-butyl-2-aminobenzoic acid, which is further reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-(2-thienyl)acetamide to yield the final product, 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
科学的研究の応用
6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in inhibiting BTK and suppressing B-cell receptor signaling, leading to the induction of apoptosis in B-cell malignancies. Additionally, 6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also demonstrated efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of B-cell malignancies.
特性
分子式 |
C19H24N2O2S2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
6-tert-butyl-N-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H24N2O2S2/c1-19(2,3)11-7-8-12-14(10-11)25-18(15(12)17(23)20-4)21-16(22)13-6-5-9-24-13/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,23)(H,21,22) |
InChIキー |
ZBLSFTRBWQRAFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CS3 |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289352.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289356.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289357.png)
![4-[(3-{[4-(ethoxycarbonyl)anilino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289358.png)

![Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289363.png)
![ethyl 2-(acetylamino)-3-[(2,4-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289364.png)
![ethyl 3-((4-(methoxycarbonyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B289367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289370.png)
![Ethyl 4-[({2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289371.png)
![ethyl 2-(benzoylamino)-3-[(5-chloro-2-methoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289372.png)
![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)
![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)